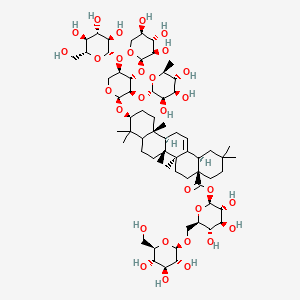
Bretschnoside B
Description
Properties
CAS No. |
149496-97-9 |
|---|---|
Molecular Formula |
C64H104O30 |
Molecular Weight |
1353.506 |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5R)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C64H104O30/c1-25-36(68)41(73)47(79)54(86-25)93-51-50(92-53-45(77)37(69)28(67)22-83-53)32(90-55-48(80)43(75)39(71)30(21-66)88-55)24-85-57(51)91-35-12-13-61(6)33(60(35,4)5)11-14-63(8)34(61)10-9-26-27-19-59(2,3)15-17-64(27,18-16-62(26,63)7)58(82)94-56-49(81)44(76)40(72)31(89-56)23-84-52-46(78)42(74)38(70)29(20-65)87-52/h9,25,27-57,65-81H,10-24H2,1-8H3/t25-,27+,28+,29+,30+,31+,32+,33?,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45+,46+,47+,48+,49+,50-,51+,52+,53+,54-,55-,56-,57+,61-,62+,63+,64-/m0/s1 |
InChI Key |
UXRXRMJUZZGJNA-CXVHELQKSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Synonyms |
bretschnoside B |
Origin of Product |
United States |
Q & A
Q. How can researchers identify underexplored therapeutic applications of this compound using computational tools?
- Methodological Answer : Leverage cheminformatics platforms (e.g., SwissTargetPrediction, PharmMapper) to predict novel targets. Molecular dynamics simulations can explore binding stability under physiological conditions. Validate predictions with phenotypic screening in disease-specific models (e.g., organoids), prioritizing pathways absent from existing literature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


